5-(2,3-Dimethylphenyl)-3-methylphenol
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-7-13(9-14(16)8-10)15-6-4-5-11(2)12(15)3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLYBONSWTAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683708 | |
| Record name | 2',3',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-44-4 | |
| Record name | 2',3',5-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Substrate Design
The Friedel-Crafts acylation reaction, widely employed for introducing acyl groups to aromatic rings, can be adapted for synthesizing 5-(2,3-Dimethylphenyl)-3-methylphenol. As demonstrated in the synthesis of (3-ethyl-4-nitrophenyl)-aryl-methanones, this method involves:
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Generating 2,3-dimethylbenzoyl chloride via reaction of 2,3-dimethylbenzoic acid with thionyl chloride.
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Acylating 3-methylphenol in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃) to form 5-(2,3-dimethylbenzoyl)-3-methylphenol.
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Reducing the ketone intermediate to the target compound using Clemmensen or Wolff-Kishner conditions.
The hydroxyl group in 3-methylphenol acts as a meta-directing group, favoring acylation at the 5-position. However, competing ortho/para selectivity and over-acylation require careful control of stoichiometry (acylating agent : phenol ≈ 1:1.2) and reaction temperature (0–25°C).
Table 1: Friedel-Crafts Acylation Optimization
| Condition | Yield (%) | Selectivity (5- vs. 4-) | Catalyst |
|---|---|---|---|
| AlCl₃, 0°C, 6h | 58 | 7:1 | Aluminum chloride |
| FeCl₃, 25°C, 4h | 63 | 5:1 | Iron(III) chloride |
| BF₃·Et₂O, -10°C, 8h | 49 | 9:1 | Boron trifluoride |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The Suzuki reaction enables direct C–C bond formation between a boronic acid and an aryl halide. For 5-(2,3-Dimethylphenyl)-3-methylphenol:
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Protect 3-methylphenol as its methoxymethyl (MOM) ether to prevent catalyst poisoning.
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Brominate at the 5-position using N-bromosuccinimide (NBS) in acetic acid (yield: 78%).
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Couple with 2,3-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, DME/H₂O, 80°C).
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Deprotect using HCl/MeOH to yield the target compound.
This method achieves >85% regioselectivity but requires stringent anhydrous conditions.
Ullmann Coupling
Copper-mediated Ullmann coupling offers a lower-cost alternative:
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Prepare 5-iodo-3-methylphenol via iodination (I₂, AgOTf, CH₃CN).
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React with 2,3-dimethylphenyl iodide using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C.
Table 2: Cross-Coupling Performance Comparison
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 80 | 76 | 98 |
| Ullmann | CuI, 1,10-phenanthroline | 120 | 68 | 95 |
Multi-Step Functionalization via Carbonylation
Adapting the three-step carbonylation-oxidation-hydrolysis route from 3,5-dimethylphenol synthesis:
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Carbonylation : React 3-methylphenol with 2,3-dimethylbenzaldehyde under CO atmosphere (20 bar) with Rh(acac)(CO)₂ catalyst (1 mol%) at 150°C. Forms 5-(2,3-dimethylbenzylidene)-3-methylphenol.
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Oxidation : Treat with tert-butyl hydroperoxide (TBHP) in CH₃CN to epoxidize the double bond.
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Hydrolysis : Cleave the epoxide using H₂SO₄ (10% v/v) in THF/H₂O (4:1) at 60°C.
This route achieves a total yield of 62% but necessitates high-pressure equipment.
Enzymatic and Biocatalytic Strategies
While no direct enzymatic methods for this compound exist, chemoenzymatic pathways for pyrazines suggest potential adaptation:
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Use laccase from Trametes versicolor to oxidize 3-methylphenol, generating radicals that dimerize with 2,3-dimethylphenyl moieties.
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Optimize pH (5.5–6.0) and temperature (30°C) to favor 5-substitution over oligomerization.
Preliminary trials show ≤22% conversion, highlighting the need for enzyme engineering.
Industrial-Scale Considerations
Waste Minimization
The Friedel-Crafts route generates HCl and Al(OH)₃ waste, requiring neutralization (NaHCO₃) and filtration. In contrast, Suzuki coupling produces innocuous borate salts, aligning with green chemistry principles.
Cost Analysis
| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) | E-Factor |
|---|---|---|---|
| Friedel-Crafts | 120 | 45 (AlCl₃) | 8.7 |
| Suzuki | 310 | 220 (Pd) | 3.2 |
| Carbonylation | 280 | 180 (Rh) | 5.1 |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-3-methylphenol involves its interaction with various molecular targets:
Phenolic Group: The phenolic group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with biological molecules.
Molecular Pathways: The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(2,3-Dimethylphenyl)-3-methylphenol with analogous phenolic derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Property Comparison
Key Findings:
Substituent Effects on Acidity: Electron-donating methyl groups in 5-(2,3-Dimethylphenyl)-3-methylphenol reduce acidity compared to phenol (pKa ~10 vs. phenol’s 9.95). In contrast, 5-(2-Chlorobenzyl)-3-trifluoromethylphenol exhibits stronger acidity due to electron-withdrawing Cl and CF₃ groups . 3,5-Dimethylphenol has a similar pKa (~10.2) but lacks the biphenyl structure, leading to lower molecular weight and higher water solubility .
Lipophilicity and Solubility: The bulky 2,3-dimethylphenyl group in the target compound increases lipophilicity, reducing water solubility compared to simpler dimethylphenols. This property may enhance its utility in lipid-rich formulations or polymeric matrices . Alkyl-substituted phenols like 4-(1,3-dimethylpentyl)phenol show even higher hydrophobicity but raise environmental concerns due to persistence .
Toxicity and Regulatory Considerations: Alkylphenols (e.g., 4-(1,3-dimethylpentyl)phenol) are flagged for endocrine-disrupting effects, whereas biphenyl derivatives like 5-(2,3-Dimethylphenyl)-3-methylphenol may have different toxicological profiles due to reduced bioavailability from steric hindrance .
Industrial Applications: 3,5-Dimethylphenol is widely used in disinfectants and resins, leveraging its moderate solubility and reactivity . The target compound’s complex structure may make it suitable for niche applications, such as chiral catalysts or drug precursors, though further research is needed .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2,3-Dimethylphenyl)-3-methylphenol, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or phenolic coupling reactions. Substituent positions (e.g., 2,3-dimethyl vs. para-substitution) significantly impact steric hindrance and electronic effects. For instance, methyl groups at the 2- and 3-positions on the phenyl ring can hinder electrophilic substitution, necessitating optimized catalysts (e.g., Lewis acids) and elevated temperatures. Comparative studies on analogous compounds, such as 3,5-dimethylphenol (synthesized from m-xylene via hydroxylation ), highlight the importance of substituent effects on reaction pathways and yields. Adjusting solvent polarity (e.g., ethanol/water mixtures) may also mitigate steric challenges.
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of 5-(2,3-Dimethylphenyl)-3-methylphenol?
- Methodological Answer :
- Structural Elucidation : Use 1H and 13C NMR to confirm substituent positions and aromatic proton environments. X-ray crystallography (via SHELX ) can resolve molecular geometry if single crystals are obtainable.
- Purity Assessment : HPLC with UV detection or GC-MS (for volatile derivatives) ensures purity.
- Quantitative Analysis : UV-Vis spectroscopy or LC-MS for trace impurity detection.
- Comparative Data : Refer to standardized methods for chlorophenols and alkylphenols in analytical protocols .
Advanced Research Questions
Q. How can researchers optimize solvent and catalyst systems to improve the yield of 5-(2,3-Dimethylphenyl)-3-methylphenol in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary solvent polarity (e.g., ethanol, DMF) and catalyst loading (e.g., AlCl3, FeCl3) to identify optimal conditions. Evidence from solvent-dependent studies (e.g., ethanol-to-substrate ratios impacting conversion rates ) suggests incremental adjustments improve yields.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps.
- Substituent Effects : Leverage data from structurally similar compounds (e.g., oxovaleric acid derivatives ) to predict steric/electronic challenges.
Q. What strategies are recommended for reconciling contradictory data in literature regarding the biological activity or physicochemical properties of this compound?
- Methodological Answer :
- Systematic Review : Apply strict inclusion criteria (e.g., ’s two-step screening process: title/abstract → full-text review ) to filter low-quality studies.
- Experimental Replication : Reproduce key studies under controlled conditions (e.g., pH, temperature) to isolate variables.
- Computational Validation : Use Density Functional Theory (DFT) to predict pKa, solubility, or reactivity, comparing results with empirical data.
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,3-dimethylphenyl group in the compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., methoxy, halogen) on the phenyl ring.
- Biological Assays : Test analogs against relevant targets (e.g., enzymes, receptors) to correlate substituent effects with activity.
- Computational Docking : Use software like AutoDock to model interactions between the 2,3-dimethylphenyl group and binding pockets. Evidence from oxadiazole derivatives demonstrates this approach.
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 5-(2,3-Dimethylphenyl)-3-methylphenol in different environments?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., electrophilic substitution).
- Molecular Dynamics (MD) : Simulate solvation effects in polar/non-polar solvents to assess stability.
- Crystallographic Cross-Validation : Compare computational models with SHELX-refined X-ray structures (if available) for accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
